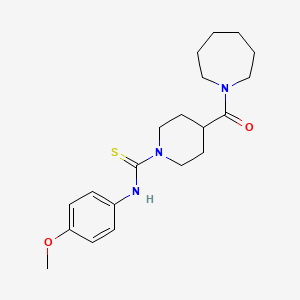
9-(2,6-dichlorobenzyl)-6-(3,5-dimethylphenoxy)-9H-purine
Descripción general
Descripción
9-(2,6-dichlorobenzyl)-6-(3,5-dimethylphenoxy)-9H-purine, commonly known as AG-490, is a small molecule inhibitor of the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathway. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Aplicaciones Científicas De Investigación
AG-490 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the 9-(2,6-dichlorobenzyl)-6-(3,5-dimethylphenoxy)-9H-purine/STAT signaling pathway, which plays a critical role in the regulation of immune responses, cell proliferation, and differentiation. Therefore, AG-490 has been studied for its potential use in the treatment of cancer, inflammation, and autoimmune disorders.
Mecanismo De Acción
AG-490 inhibits the 9-(2,6-dichlorobenzyl)-6-(3,5-dimethylphenoxy)-9H-purine/STAT signaling pathway by binding to the ATP-binding site of 9-(2,6-dichlorobenzyl)-6-(3,5-dimethylphenoxy)-9H-purine kinases, thereby preventing the phosphorylation and activation of STAT proteins. This results in the inhibition of downstream signaling pathways that play a critical role in the regulation of immune responses, cell proliferation, and differentiation.
Biochemical and Physiological Effects
AG-490 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, thereby reducing inflammation. In addition, AG-490 has been shown to inhibit the activation of T cells and B cells, thereby reducing the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AG-490 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied for its potential therapeutic applications, and therefore, there is a wealth of information available on its mechanism of action and biochemical and physiological effects. However, there are also some limitations to using AG-490 in lab experiments. It has been shown to have off-target effects on other kinases, which may complicate the interpretation of experimental results. In addition, the optimal concentration of AG-490 for specific experiments may vary depending on the cell type and experimental conditions.
Direcciones Futuras
For the study of AG-490 include the development of more potent and selective inhibitors, investigation of combination therapies, and exploration of new therapeutic applications.
Propiedades
IUPAC Name |
9-[(2,6-dichlorophenyl)methyl]-6-(3,5-dimethylphenoxy)purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N4O/c1-12-6-13(2)8-14(7-12)27-20-18-19(23-10-24-20)26(11-25-18)9-15-16(21)4-3-5-17(15)22/h3-8,10-11H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHMUETSGGIRGON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=NC=NC3=C2N=CN3CC4=C(C=CC=C4Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,5-dimethoxybenzamide](/img/structure/B3605036.png)
![N,2-dicyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B3605039.png)
![1-(3-chloro-4-fluorophenyl)-4-[4-(dimethylamino)benzylidene]-3,5-pyrazolidinedione](/img/structure/B3605046.png)
![N~2~-ethyl-N~1~-(2-ethyl-6-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B3605048.png)
![4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl}-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]butanamide](/img/structure/B3605049.png)
![4-(3,4-dihydro-1(2H)-quinolinyl)-6-{[4-(2-furoyl)-1-piperazinyl]methyl}-1,3,5-triazin-2-amine](/img/structure/B3605050.png)
![N-{2-[4-(4-ethylphenyl)-1-piperazinyl]ethyl}-N'-phenylurea](/img/structure/B3605051.png)
![N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide](/img/structure/B3605069.png)
![{[5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3605074.png)
![4-methoxy-3-nitrobenzyl 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}-1,2,5-oxadiazole-3-carboxylate](/img/structure/B3605085.png)
![N-1,3-benzodioxol-5-yl-2-[(1-oxo-2(1H)-phthalazinyl)acetyl]hydrazinecarbothioamide](/img/structure/B3605087.png)
![({4-allyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B3605099.png)
![N-{[(2-fluoro-4-iodophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B3605116.png)
